molecular formula C10H10ClN3 B12117402 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B12117402
M. Wt: 207.66 g/mol
InChI Key: SSKXJZPZQLTKAT-UHFFFAOYSA-N
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Description

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chlorine atom at the fourth position, a methyl group at the third position, and a phenyl group at the first position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of phenylhydrazine with 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions . The reaction is usually carried out in ethanol or another suitable solvent, with the temperature maintained at around 0°C to 5°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-amine: Lacks the chlorine atom at the fourth position.

    5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of an amine group.

    5-amino-3-methyl-1-phenylpyrazole: Similar structure but without the chlorine atom

Uniqueness

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications .

Biological Activity

4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neurobiology. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3, featuring a pyrazole ring that contributes to its pharmacological properties. The presence of the chlorine atom and the methyl group at specific positions enhances its interaction with biological targets.

Antitumor Activity

Research indicates that compounds related to pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells. The structure activity relationship (SAR) suggests that modifications in the pyrazole structure can enhance cytotoxicity against these cancer types .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)
HCT-1165.55
HepG235.58
MCF-72.86

The compound demonstrated an IC50 value of 5.55 µM against HCT-116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The antitumor effects are attributed to the compound's ability to induce apoptosis and affect cell cycle progression. For instance, flow cytometry analysis revealed that treatment with this compound led to an increase in cells in the G0/G1 phase and a decrease in the G2/M phase, suggesting a blockage in cell cycle progression which is crucial for cancer growth inhibition .

Neurobiological Effects

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. It acts as an inhibitor of TrkA kinase, which is involved in pain signaling pathways. Inhibition of TrkA has been linked to reduced neuropathic pain in preclinical models, indicating potential therapeutic applications for chronic pain management .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, with specific attention to their effects on various biological pathways:

  • Anticancer Studies : A study evaluated the efficacy of several pyrazoline derivatives against cancer cell lines, highlighting that compounds similar to this compound showed promising results in inhibiting tumor growth through modulation of EGFR pathways .
  • Neuropharmacological Research : Another investigation assessed the role of this compound as a TrkA inhibitor, demonstrating significant reductions in pain-related behaviors in animal models, suggesting its potential use in treating conditions like neuropathic pain .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C10H10ClN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3

InChI Key

SSKXJZPZQLTKAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)N)C2=CC=CC=C2

Origin of Product

United States

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